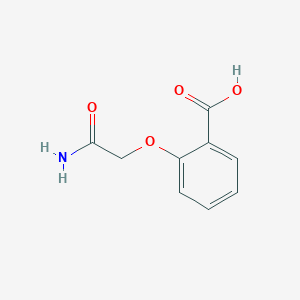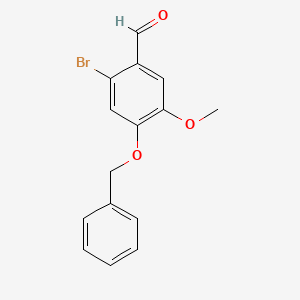
3-(3-Thienyl)pyridine
Vue d'ensemble
Description
“3-(3-Thienyl)pyridine” is a compound with the molecular formula C9H7NS . It is a derivative of pyridine, which is an aromatic heterocyclic compound .
Synthesis Analysis
There are several methods for the synthesis of pyridine derivatives, including 3-(3-Thienyl)pyridine. For instance, one method involves the use of well-defined and highly reactive Pd(II)-NHC catalysts, enabling a Suzuki-Miyaura cross-coupling of 2-pyridyl ammonium salts . Another method involves the reaction of 2-(3-Thienyl)pyridine with Na[AuCl4]·2H2O to afford adducts, which can be further processed to obtain various pyridine derivatives .
Molecular Structure Analysis
The molecular structure of 3-(3-Thienyl)pyridine consists of a pyridine ring attached to a thiophene ring. The molecular weight of this compound is 161.224 Da .
Chemical Reactions Analysis
The chemical reactions involving 3-(3-Thienyl)pyridine are diverse. For instance, it can undergo auration reactions to form organogold(III) complexes . It has also been observed that alkyl substitutions activate pyridine, favoring electrophilic substitution .
Applications De Recherche Scientifique
- Pyridine-based compounds are a precious source of clinically useful agents in the field of medicinal chemistry research .
- They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
- Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
- A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines . These substituted compounds exhibited promising anti-proliferative activity .
- Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, display a range of pharmacological effects including anti-inflammatory .
- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Medicinal Chemistry
Anti-inflammatory Activities
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- These compounds can form a protective layer on the surface of metals, preventing oxidation and corrosion .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Corrosion Inhibitors
Organic Semiconductors
Pharmacological Properties
- Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
- Numerous natural and synthetic pyrimidines are known to exist .
- They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis .
- Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives have occupied an important position in both electron-rich and electron-deficient semiconductors since their first introduction into photovoltaic materials in 2007 .
- The incorporation of basic DTP units such as N-alkyl DTP, N-acyl DTP and pyrrolo[3,2-d:4,5-d′]bisthiazole (PBTz), and their derivatives including fused DTP, and the lactam and imide conjugated heterocycles into photovoltaic polymers and small-molecules largely enhanced the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF) and finally power conversion efficiency (PCE) of OSCs .
Antioxidants, Antibacterial, Antiviral, Antifungal, Antituberculosis
Organic Solar Cells (OSCs)
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCXYANVLWAPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344236 | |
| Record name | 3-(3-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Thienyl)pyridine | |
CAS RN |
21308-81-6 | |
| Record name | 3-(3-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)
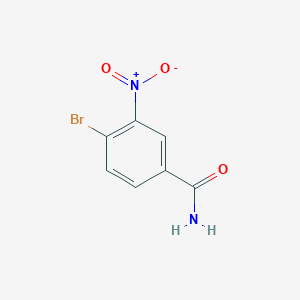




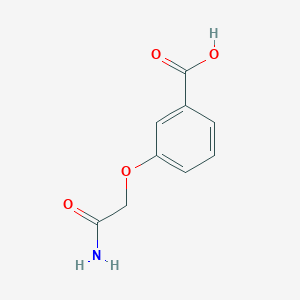
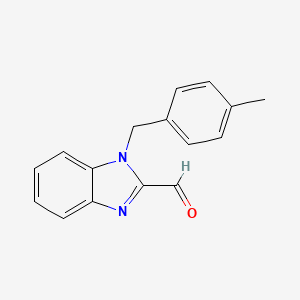
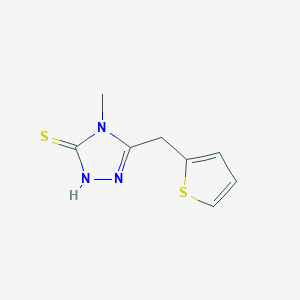
![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)


